molecular formula C18H14ClNO3S B10942938 Methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate

Methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B10942938
M. Wt: 359.8 g/mol
InChI Key: RRRDLMLSGUKVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • ACMA can undergo various reactions:

        Friedel-Crafts Acylation: Introduce the propyl group using acetyl chloride.

        Clemmensen Reduction: Reduce the carbonyl group to a methyl group.

    • Common reagents include acetyl chloride, zinc amalgam, and hydrochloric acid.
    • Major products include the propyl-substituted ACMA .
  • Scientific Research Applications

  • Mechanism of Action

    • ACMA’s mechanism of action depends on its specific applications.
    • In biological systems, it may interact with molecular targets or pathways, but detailed studies are needed to establish this.
  • Comparison with Similar Compounds

    Remember, safety precautions are essential when handling ACMA. It can cause skin burns and eye damage, so proper protective measures are crucial

    Properties

    Molecular Formula

    C18H14ClNO3S

    Molecular Weight

    359.8 g/mol

    IUPAC Name

    methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate

    InChI

    InChI=1S/C18H14ClNO3S/c1-10-5-3-4-6-12(10)17(21)20-11-7-8-13-14(9-11)24-16(15(13)19)18(22)23-2/h3-9H,1-2H3,(H,20,21)

    InChI Key

    RRRDLMLSGUKVIJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl

    Origin of Product

    United States

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